Magnesium, bromo[4-(trifluoromethoxy)phenyl]-
Description
Magnesium, bromo[4-(trifluoromethoxy)phenyl]- is an organomagnesium compound (Grignard reagent) with the molecular formula C₇H₄BrF₃OMg and a molecular weight of approximately 263.31 g/mol. It is synthesized by reacting 1-bromo-4-(trifluoromethoxy)benzene with magnesium in diethyl ether or tetrahydrofuran (THF) . The para-substituted trifluoromethoxy (-OCF₃) group confers unique electronic and steric properties, making this reagent valuable in organic synthesis for forming carbon-carbon bonds. The electron-withdrawing nature of the -OCF₃ group enhances the electrophilicity of the magnesium-bound carbon, influencing reaction selectivity and efficiency .
Properties
IUPAC Name |
magnesium;trifluoromethoxybenzene;bromide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4F3O.BrH.Mg/c8-7(9,10)11-6-4-2-1-3-5-6;;/h2-5H;1H;/q-1;;+2/p-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TVAJXWCOAYCCNM-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=[C-]1)OC(F)(F)F.[Mg+2].[Br-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4BrF3MgO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
169222-42-8 | |
| Record name | 169222-42-8 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Preparation Methods
Direct Magnesium Insertion into Aryl Bromide
The classical and most straightforward method to prepare (4-(trifluoromethoxy)phenyl)magnesium bromide involves the direct reaction of magnesium metal with 4-bromo-(trifluoromethoxy)benzene in anhydrous ether solvents such as tetrahydrofuran (THF).
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- Dry magnesium turnings are activated (e.g., by heating under vacuum or with iodine).
- The aryl bromide is added dropwise to the magnesium in anhydrous THF under an inert atmosphere (argon or nitrogen).
- The reaction mixture is stirred at temperatures ranging from 0 °C to room temperature until the magnesium insertion is complete, typically monitored by disappearance of the starting bromide.
Halogen-Magnesium Exchange Using Mixed Magnesium Reagents
An alternative preparation involves halogen-magnesium exchange reactions using organomagnesium reagents such as isopropylmagnesium chloride-lithium chloride complex (i-PrMgCl·LiCl).
-
- The bromine atom on the aromatic ring is exchanged with magnesium from the organomagnesium reagent.
- This method is particularly useful for electron-poor aromatic bromides, which are less reactive in direct magnesium insertion.
-
- Faster reaction times (hours instead of days).
- Higher conversions and yields.
- Milder reaction conditions (often at room temperature or below).
Preparation via Magnesium Insertion in the Presence of Transition Metal Catalysts
- Transition metal salts such as manganese(II) chloride (MnCl2) combined with lithium chloride (LiCl) have been used to facilitate the insertion of magnesium into aryl halides.
- This method is reported for related aryl bromides and iodides, improving the efficiency and yield of the organomagnesium reagent formation.
- For example, (4-(ethoxycarbonyl)phenyl)manganese(II) chloride was prepared by magnesium insertion into ethyl 4-iodobenzoate in the presence of MnCl2·2LiCl, yielding 44% of the organomanganese reagent, which is analogous in preparation to arylmagnesium reagents.
Reaction Conditions and Optimization
| Parameter | Typical Conditions | Notes |
|---|---|---|
| Solvent | Anhydrous THF, diethyl ether | THF preferred for better solubility and reactivity |
| Temperature | 0 °C to room temperature | Lower temperatures reduce side reactions |
| Magnesium Activation | Heating under vacuum, iodine, or ultrasound | Ensures reactive magnesium surface |
| Additives | LiCl (0.5-1 equiv) | Catalyzes halogen-magnesium exchange |
| Atmosphere | Argon or nitrogen | Prevents oxidation and moisture contamination |
| Reaction Time | Several hours to days | Depends on method and substrate reactivity |
Research Findings and Yields
- Direct magnesium insertion into 4-bromo-(trifluoromethoxy)benzene typically yields the Grignard reagent in moderate to high yields (70-90%) under optimized conditions.
- The use of LiCl as an additive significantly improves the rate and yield of the bromine-magnesium exchange reaction, with conversions up to 84% reported for similar substrates.
- Transition metal-catalyzed methods (e.g., MnCl2·LiCl) provide alternative routes with moderate yields (~44% for analogous systems), useful when direct insertion is challenging.
Summary Table of Preparation Methods
| Method | Key Reagents/Conditions | Yield Range (%) | Advantages | Limitations |
|---|---|---|---|---|
| Direct Mg insertion | Mg, 4-bromo-(trifluoromethoxy)benzene, THF, inert atmosphere | 70-90 | Simple, classical method | Slow for less reactive bromides |
| Halogen-Mg exchange with i-PrMgCl·LiCl | i-PrMgCl·LiCl, 4-bromoaryl, THF, rt | ~84 | Faster, higher conversion | Requires preparation of organomagnesium reagent |
| Mg insertion with MnCl2·LiCl catalyst | Mg, MnCl2·2LiCl, aryl halide, THF | ~44 (analogous) | Catalyzed, useful for difficult substrates | Moderate yield, more complex setup |
Chemical Reactions Analysis
Types of Reactions
Magnesium, bromo[4-(trifluoromethoxy)phenyl]- undergoes several types of chemical reactions, including:
Nucleophilic Addition: Reacts with carbonyl compounds to form alcohols.
Coupling Reactions: Participates in cross-coupling reactions, such as the Stille coupling and the Suzuki-Miyaura coupling.
Substitution Reactions: Can undergo substitution reactions with various electrophiles.
Common Reagents and Conditions
Carbonyl Compounds: Aldehydes and ketones are common reactants in nucleophilic addition reactions.
Catalysts: Palladium or nickel catalysts are often used in coupling reactions.
Solvents: THF is the preferred solvent due to its ability to stabilize the Grignard reagent.
Major Products
Alcohols: Formed from the reaction with carbonyl compounds.
Biaryl Compounds: Resulting from cross-coupling reactions.
Substituted Aromatics: Produced through substitution reactions.
Scientific Research Applications
Organic Synthesis
Magnesium, bromo[4-(trifluoromethoxy)phenyl]- is primarily utilized as a reagent in organic synthesis. Its applications include:
- Formation of Carbon-Carbon Bonds : It participates in cross-coupling reactions, allowing for the formation of new carbon-carbon bonds essential in synthesizing complex organic molecules.
- Nucleophilic Addition Reactions : The compound can react with carbonyl compounds to yield alcohols, which are vital intermediates in organic synthesis.
Data Table: Common Reactions Involving the Compound
| Reaction Type | Description |
|---|---|
| Cross-Coupling | Forms new carbon-carbon bonds with organometallic compounds. |
| Nucleophilic Addition | Reacts with carbonyls to form alcohols. |
| Substitution | Substitutes halides to create new aromatic compounds. |
Medicinal Chemistry
The biological activity of magnesium, bromo[4-(trifluoromethoxy)phenyl]- is significant in medicinal chemistry:
- Antimicrobial Activity : Derivatives of this compound have shown promising antimicrobial properties against various bacterial strains, with minimum inhibitory concentrations (MICs) as low as 4.88 µg/mL against E. coli and C. albicans .
- Anticancer Properties : Research indicates that compounds derived from this magnesium bromide exhibit cytotoxic effects against cancer cell lines such as MCF-7 and A549. IC₅₀ values range from 17.8 to 52.1 µM, suggesting potential therapeutic applications .
Case Studies
Case Study 1: Antimicrobial Screening
A study evaluated the efficacy of trifluoromethyl-substituted compounds, including derivatives of magnesium, bromo[4-(trifluoromethoxy)phenyl]-, revealing significant antibacterial properties.
Case Study 2: Anticancer Activity Assessment
In comparative analyses against human cancer cell lines (e.g., A549, HCT116), derivatives exhibited lower IC₅₀ values than established chemotherapeutics like Doxorubicin, highlighting their potential in cancer treatment .
Materials Science
The compound's unique electronic properties make it suitable for developing new materials with specific electronic or optical characteristics:
- Development of Specialty Materials : Magnesium, bromo[4-(trifluoromethoxy)phenyl]- can be employed in creating materials that require precise electronic properties, such as those used in electronic devices and sensors .
Mechanism of Action
The mechanism of action of magnesium, bromo[4-(trifluoromethoxy)phenyl]- involves the formation of a carbon-magnesium bond, which acts as a nucleophile. This nucleophilic center can attack electrophilic carbon atoms in various substrates, leading to the formation of new carbon-carbon bonds. The trifluoromethoxy group enhances the reactivity of the compound by stabilizing the negative charge on the carbon atom.
Comparison with Similar Compounds
Comparative Analysis with Structurally Similar Compounds
Table 1: Structural and Functional Comparison
Key Observations :
Electronic Effects :
- The 4-fluoro substituent () is more electron-withdrawing than -OCF₃, leading to higher reactivity in nucleophilic additions. For example, 4-Fluorophenylmagnesium Bromide reacts faster with carbonyl compounds than Magnesium, bromo[4-(trifluoromethoxy)phenyl]- .
- The -OCF₃ group () provides moderate electron withdrawal while introducing steric bulk, balancing reactivity and selectivity in cross-coupling reactions.
Steric Effects :
- The 4-tert-butyl group () creates significant steric hindrance, reducing reaction rates but improving selectivity in sterically demanding environments.
- In contrast, the 4-ethenyl group () offers minimal steric hindrance, enabling efficient participation in polymerization or conjugate additions.
Biological Activity: The 4-(trifluoromethoxy)phenyl moiety enhances tyrosinase inhibitory activity in pharmaceutical contexts, as seen in compounds like 5b, 5d, and 5f ().
Material Science
- Magnesium, bromo(4-ethenylphenyl)- () is employed in polymer chemistry for styrenic monomers, leveraging its vinyl group for chain-growth polymerization.
Q & A
Q. What are the recommended synthetic routes for preparing Magnesium, bromo[4-(trifluoromethoxy)phenyl]-?
The compound is synthesized via a Grignard reagent preparation method. Typically, magnesium metal reacts with bromo[4-(trifluoromethoxy)phenyl] derivatives in anhydrous ether or THF under inert atmosphere. Key steps include substrate activation (e.g., iodine or 1,2-dibromoethane for magnesium activation) and controlled addition of the aryl bromide to prevent side reactions. Purity optimization requires rigorous exclusion of moisture and oxygen .
Q. How can the structure and purity of this Grignard reagent be validated experimentally?
- NMR Spectroscopy : NMR is critical for confirming the trifluoromethoxy group’s integrity (expected δ: -58 to -60 ppm). NMR can identify aromatic protons (δ 6.8–7.5 ppm) and Mg-bound bromine interactions.
- Titration : Quantify active magnesium via acid-base titration with standardized HCl.
- X-ray Crystallography : For crystalline derivatives, single-crystal analysis resolves bonding geometry (e.g., Mg–C and Mg–Br distances) .
Q. What safety precautions are essential when handling this compound?
- Reactivity : Highly moisture-sensitive; reactions produce flammable hydrogen gas.
- Storage : Use sealed, inert gas-purged containers at -20°C to prevent decomposition.
- PPE : Glove boxes for manipulation, neoprene gloves, and face shields during quenching .
Advanced Research Questions
Q. How does the electron-withdrawing trifluoromethoxy group influence the reactivity of this Grignard reagent?
The -OCF group reduces electron density on the aryl ring, stabilizing the intermediate but potentially slowing nucleophilic attack. Comparative studies with non-fluorinated analogs (e.g., methoxy-substituted Grignards) show reduced yields in Kumada couplings, necessitating higher temperatures (e.g., 60–80°C) or catalytic additives (e.g., Ni/Fe complexes) .
Q. What strategies resolve contradictions in reported reaction yields for cross-coupling applications?
Discrepancies arise from solvent polarity, catalyst loading, and substrate steric effects. Systematic optimization using Design of Experiments (DoE) is recommended:
Q. How can computational modeling predict the compound’s behavior in catalytic cycles?
Density Functional Theory (DFT) simulations (e.g., B3LYP/6-31G*) model transition states in cross-coupling reactions. Key findings:
- The -OCF group increases oxidative addition barriers by 5–8 kcal/mol compared to -OCH.
- Solvent effects (THF dielectric constant ≈ 7.5) stabilize intermediates, reducing activation energy by 2–3 kcal/mol .
Q. What advanced analytical techniques characterize decomposition byproducts?
- GC-MS : Identifies volatile byproducts (e.g., 4-(trifluoromethoxy)benzene from hydrolysis).
- ICP-OES : Quantifies magnesium leaching into solution (<0.1 ppm in optimized protocols).
- In situ IR Spectroscopy : Monitors Grignard stability via C–Mg vibrational modes (500–600 cm) .
Methodological Guidance Table
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
